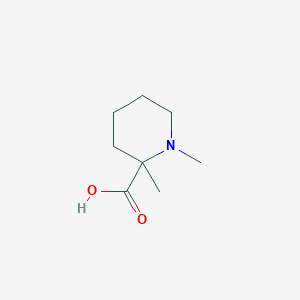

1,2-Dimethyl-2-piperidinecarboxylic acid

Description

Properties

IUPAC Name |

1,2-dimethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-4-6-9(8)2/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMVADKINVXMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dimethyl-2-piperidinecarboxylic acid (DMPC) is a piperidine derivative that has drawn attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a piperidine ring with two methyl groups and a carboxylic acid functional group. This configuration contributes to its biological properties, particularly in enzyme inhibition and antimicrobial activity.

The biological activity of DMPC can be attributed to several mechanisms:

- Enzyme Inhibition : DMPC interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. The carboxylic acid group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.

- Modulation of Biochemical Pathways : By inhibiting specific enzymes, DMPC can influence biochemical pathways involved in inflammation, microbial resistance, and cancer progression.

Antimicrobial Properties

Research indicates that DMPC exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. A notable study demonstrated that DMPC effectively reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

DMPC has been investigated for its anti-inflammatory properties. In vitro experiments revealed that it could decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduction indicates its potential as a therapeutic agent for inflammatory diseases .

Study on Enzyme Inhibition

A significant study focused on the inhibitory effects of DMPC on histone deacetylases (HDACs). The compound was shown to selectively inhibit HDAC activity, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression. This suggests that DMPC may have potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMPC, a comparison with structurally similar compounds provides valuable insights:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-2-piperidinecarboxylic acid | Methyl at position 1 | Different enzyme inhibition patterns |

| 1-(4-Fluorophenyl)-2-piperidinecarboxylic acid | Fluorine substitution | Enhanced metabolic stability |

| 1,3-Dimethyl-2-piperidinecarboxylic acid | Methyl at positions 1 and 3 | Varying biological activities |

This table illustrates how the positioning of functional groups influences the biological activity and potential therapeutic applications of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of DMPC:

- Antimicrobial Efficacy : A study conducted on the efficacy of DMPC against multidrug-resistant bacterial strains showed promising results, indicating its potential role in combating antibiotic resistance .

- Cancer Research : In a preclinical model, DMPC was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as an anticancer agent .

- Inflammatory Disease Models : In models of rheumatoid arthritis, DMPC treatment resulted in decreased joint swelling and inflammatory markers, showcasing its anti-inflammatory capabilities .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development:

DMPC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for designing drugs targeting central nervous system disorders. For instance, derivatives of piperidine are widely used in antipsychotics and analgesics due to their ability to interact with neurotransmitter systems . -

Antitumor Agents:

Research indicates that DMPC and its derivatives exhibit potential antitumor activity. Studies have demonstrated that modifications to the piperidine structure can enhance the efficacy of compounds against cancer cells . -

Neurotransmitter Modulation:

The compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of GABAergic activity. This suggests potential applications in treating anxiety disorders and epilepsy .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural similarity of 1,2-dimethyl-2-piperidinecarboxylic acid to other piperidine derivatives can be quantified using molecular similarity indices and functional group analysis. Key analogs include:

Key Observations:

- Protecting Groups: Methyl N-Cbz-piperidine-2-carboxylate (0.97 similarity) shares the piperidine-2-carboxylate core but replaces the methyl groups with a Cbz group, enhancing stability during synthesis but requiring deprotection steps for further functionalization .

- Ester vs. Acid: Ethyl 1-Boc-piperidine-2-carboxylate (0.96 similarity) features ester groups, which increase lipophilicity compared to the carboxylic acid group in the target compound. This impacts bioavailability and metabolic clearance .

- Positional Isomerism: 3-Piperidinecarboxylic acid (CAS 498-95-3) demonstrates how the carboxylic acid position affects solubility and pKa. The 2-carboxylic acid in the target compound may exhibit stronger hydrogen-bonding capacity due to proximity to the methyl groups .

Physicochemical Properties

While direct data on this compound are unavailable, inferences can be drawn from analogs:

- Steric Effects: Methyl groups at the 1- and 2-positions introduce steric hindrance, reducing nucleophilic reactivity at the nitrogen compared to N-Boc or N-Cbz analogs .

- Solubility: The carboxylic acid group improves aqueous solubility relative to ester derivatives like Ethyl 1-Boc-piperidine-2-carboxylate, which is more soluble in organic solvents .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary and Alkylation

One of the most prominent methods for preparing substituted piperidinecarboxylic acids, including 1,2-dimethyl derivatives, involves asymmetric synthesis using chiral auxiliaries.

-

- Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate imine.

- Asymmetric alkylation of this intermediate with a suitable alkylating agent under strong base conditions.

- Acidic hydrolysis of the imine and intramolecular cyclization in a one-pot reaction to form the piperidine ring.

- Removal of the chiral auxiliary under alkaline conditions to yield the target compound.

-

- High stereoselectivity due to the chiral auxiliary.

- Short synthetic route with only three main steps.

- High overall yield and use of inexpensive, readily available raw materials.

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of L-camphorsulfonamide & diphenylimine ester | Lewis acid catalysis, room temp | Intermediate imine formation |

| 2 | Asymmetric alkylation | Strong base, alkyl halide | Introduction of methyl groups |

| 3 | Hydrolysis and cyclization | Acidic conditions, one-pot | Piperidine ring formation |

| 4 | Removal of chiral auxiliary | Alkaline conditions | Target acid obtained |

Catalytic Hydrogenation of Pyridinecarboxylic Acids

A widely used industrial approach for synthesizing piperidinecarboxylic acids involves catalytic hydrogenation of corresponding pyridinecarboxylic acids.

-

- Starting from 2-pyridinecarboxylic acid or substituted derivatives (e.g., 2,6-dimethylpyridinecarboxylic acid), catalytic hydrogenation is performed using palladium on carbon as catalyst.

- The reaction is carried out in aqueous medium under elevated hydrogen pressure (3–5 MPa) and temperatures around 80–100 °C.

- After reaction completion, catalyst removal, partial moisture removal under reduced pressure, and crystallization with methanol yield the piperidinecarboxylic acid.

-

- High yields (>85%) and purity.

- Simple post-reaction processing without the need for strong bases or neutralization steps.

- Scalable and suitable for industrial production.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Catalyst | Palladium on carbon (5% Pd) | 0.01–0.05 weight ratio |

| Solvent | Water | 5–8 times substrate weight |

| Temperature | 80–100 °C | Initial 3–4 h at 80 °C, then 3 h at 100 °C |

| Pressure | 3–5 MPa hydrogen pressure | Maintained throughout reaction |

| Yield | >85% | High purity product |

Synthesis via Amidation and Halogenation

Another approach involves the synthesis of related piperidinecarboxamide derivatives, which can be precursors to carboxylic acids.

-

- Salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid followed by reflux and vacuum distillation.

- Halogenation of the acid or its salt with a halogenating agent.

- Amidation with 2,6-dimethylphenylamine to form 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

- Neutralization and forced stirring to isolate the product.

-

- High product yield (>85%).

- Good product quality and melting point consistency.

- Cost-effective and suitable for scale-up.

Reductive Methylation Using Formaldehyde and Pipecolinic Acid

A specialized method for preparing methylated piperidinecarboxylic acids involves reductive methylation.

-

- Reaction of D(+)-pipecolinic acid with aqueous formaldehyde.

- Catalytic hydrogenation using palladium on activated carbon in methanol/water mixture.

- Extended reaction times (~20 hours) to ensure complete methylation.

Outcome :

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Industrial Feasibility | Notes |

|---|---|---|---|---|---|

| Asymmetric synthesis with chiral auxiliary | L-camphorsulfonamide, diphenylimine ester, strong base, Lewis acid | High (not specified) | Excellent | Moderate (complex steps) | High stereoselectivity, costly steps |

| Catalytic hydrogenation | 2-pyridinecarboxylic acid, Pd/C, H2, water | >85 | Moderate | High | Scalable, simple post-processing |

| Amidation and halogenation | 2-piperidinecarboxylic acid, HCl, halogenating agent, 2,6-dimethylphenylamine | >85 | Not specified | High | Produces amide intermediates |

| Reductive methylation | Pipecolinic acid, formaldehyde, Pd/C, methanol | High (37% reported for specific step) | Moderate | Moderate | Suitable for methylated derivatives |

Q & A

Q. How are structure-activity relationship (SAR) studies designed for medicinal chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.